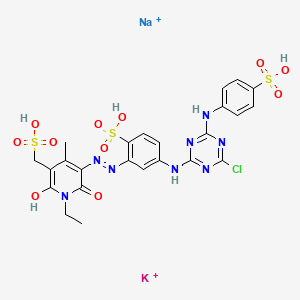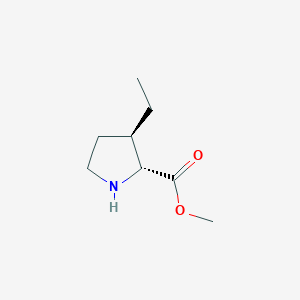![molecular formula C24H31N3O3Si B1167132 Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- CAS No. 122430-79-9](/img/structure/B1167132.png)
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a phenol group, a benzotriazole moiety, and various substituents that contribute to its chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzotriazole core, followed by the introduction of the phenol group and other substituents through various organic reactions such as alkylation, silylation, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzotriazole moiety or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to favor the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Its potential therapeutic properties are explored in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, coatings, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, while the benzotriazole moiety can interact with metal ions and other electron-rich species. These interactions influence various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol,2-(1,1-dimethylethyl)-4-methoxy-6-(5-methoxy-2H-benzotriazol-2-yl)-: Lacks the silyl ether group, resulting in different reactivity and applications.
Phenol,2-(1,1-dimethylethyl)-4-[3-(dimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-: Similar structure but with variations in the silyl group, affecting its chemical properties.
Uniqueness
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in multiple fields of research and industry.
Properties
CAS No. |
122430-79-9 |
|---|---|
Molecular Formula |
C24H31N3O3Si |
Molecular Weight |
437.6 g/mol |
InChI |
InChI=1S/C24H31N3O3Si/c1-16(2)15-31-11-7-10-30-18-12-19(24(3,4)5)23(28)22(14-18)27-25-20-9-8-17(29-6)13-21(20)26-27/h8-9,12-15,28H,7,10-11H2,1-6H3 |
InChI Key |
YNFOXWURKGXGJR-UHFFFAOYSA-N |
SMILES |
CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C |
Canonical SMILES |
CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![furo[3,2-b]pyridin-3(2H)-one](/img/structure/B1167054.png)



